4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is notable for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This particular compound features a complex structure with multiple substituents that enhance its biological activity and specificity.
Source: The compound can be synthesized through various organic reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Classification: It is classified as a heterocyclic organic compound due to the presence of the pyrazole ring, which consists of two adjacent nitrogen atoms in a five-membered ring structure.
The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones or chalcones.
The molecular structure of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole comprises:
The compound is reactive due to the presence of functional groups that can participate in various chemical reactions:
The mechanism of action for compounds like 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole often involves interaction with specific biological targets:
Research indicates that modifications on the pyrazole ring can enhance binding affinity and selectivity towards specific targets, thus improving therapeutic efficacy .
The scientific uses of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole include:
The compound systematically named 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole (CAS: 321526-10-7) belongs to the class of N-sulfonylated pyrazole derivatives. Its nomenclature follows IUPAC guidelines:
Table 1: Nomenclature and Identifiers
Category | Descriptor |
---|---|
Systematic Name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole |
CAS Registry | 321526-10-7 |
Synonyms | 3-Methyl-4-veratryl-1-(benzenesulfonyl)pyrazole |
Molecular Formula | C₁₈H₁₈N₂O₄S |
SMILES | COc1ccc(cc1OC)c2cnn(c2C)S(=O)(=O)c3ccccc3 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1